N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to an acetamide moiety, with a methoxyphenoxy substituent
Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H21NO3/c1-25-19-14-8-9-15-20(19)26-16-21(24)23-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,22H,16H2,1H3,(H,23,24) |
InChI Key |
KBHGVXAMGGXVBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of diphenylmethylamine with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of N-(diphenylmethyl)-2-(2-hydroxyphenoxy)acetamide.
Reduction: Formation of N-(diphenylmethyl)-2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-2-(2-hydroxyphenoxy)acetamide
- N-(diphenylmethyl)-2-(2-chlorophenoxy)acetamide
- N-(diphenylmethyl)-2-(2-nitrophenoxy)acetamide
Uniqueness
N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets. Additionally, the methoxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with varying properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
